molecular formula C12H16N4O2 B3180771 Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate CAS No. 305860-41-7

Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate

Cat. No. B3180771
CAS RN: 305860-41-7
M. Wt: 248.28 g/mol
InChI Key: IJLFUQMNYDWDIH-UHFFFAOYSA-N
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Description

Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate (TBBC) is an organic compound with the molecular formula C12H16N4O2 . It has a molecular weight of 248.28 g/mol. The compound is of interest to the scientific community due to its potential applications in several fields, including biomedical research, material science, and environmental chemistry.


Molecular Structure Analysis

The InChI code for TBBC is 1S/C15H20N4O2/c1-5-10-18 (14 (20)21-15 (2,3)4)11-19-13-9-7-6-8-12 (13)16-17-19/h5-9H,1,10-11H2,2-4H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

TBBC is a white to yellow solid . The compound should be stored at room temperature .

Scientific Research Applications

  • Synthesis of novel hydropyrazolopyridine derivatives in solvent-free conditions using benzotriazole methodology highlights the reagent's utility in constructing complex heterocyclic structures without the need for solvents, contributing to environmentally friendly chemical processes (Abonía et al., 2004).
  • Chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates demonstrates the reagent's potential in synthesizing protected amino compounds, crucial for peptide and protein chemistry (Sakaitani & Ohfune, 1990).
  • Practical method for the synthesis of 2,3-disubstituted indole derivatives promoted by β-(benzotriazol-1-yl)allylic O-stannyl ketyl radicals showcases the compound's role in facilitating the synthesis of indole derivatives, compounds of significant interest due to their prevalence in natural products and pharmaceuticals (Kim & Kim, 2010).

Molecular Interactions and Structural Analysis

The compound also plays a role in the study of molecular interactions, particularly hydrogen bonding and molecular assembly. The analysis of carbamate derivatives reveals insights into the interplay of strong and weak hydrogen bonds, contributing to our understanding of molecular architecture and the design of molecular materials.

  • The study of two carbamate derivatives, including tert-butyl N-(benzotriazol-1-ylmethyl)carbamate, provides insight into the role of hydrogen bonding in assembling molecules into three-dimensional architectures. This research contributes to the understanding of molecular interactions and the design of new materials (Das et al., 2016).

Safety and Hazards

The safety information for TBBC indicates that it may be harmful if swallowed . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and using personal protective equipment as required .

properties

IUPAC Name

tert-butyl N-(benzotriazol-1-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)13-8-16-10-7-5-4-6-9(10)14-15-16/h4-7H,8H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLFUQMNYDWDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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